CB1 Receptor Binding Affinity: ~100-Fold Reduction Relative to the 1-Naphthyl Isomer (5F-NNEI)
In a head-to-head radioligand binding study using human CB1 receptor preparations and [³H]CP55,940 as the competing radioligand, the 2-naphthyl isomer (target compound, compound 7) displayed drastically weaker CB1 affinity compared to its 1-naphthyl counterpart 5F-NNEI (compound 5). The affinity decrease was quantified as approximately 100-fold, attributed exclusively to the change in naphthyl attachment position from the 1- to the 2-position [1]. A non-fluorinated derivative of the 2-naphthyl isomer showed a pKi of 7.2 at CB1 (Ki ≈ 63 nM), in contrast to NNEI (1-naphthyl, non-fluorinated) which exhibited a pKi of 8.9 (Ki ≈ 1.26 nM) [1][2]. This confirms that the 2-naphthyl substitution itself, independent of fluorination, is the dominant affinity-reducing modification [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki / pKi) |
|---|---|
| Target Compound Data | pKi ≈ 7.2 (Ki ≈ 63 nM) for non-fluorinated 2-naphthyl analog; 5F-NNEI-2-naphthyl-isomer estimated ~100-fold weaker than 5F-NNEI [1] |
| Comparator Or Baseline | 5F-NNEI (1-naphthyl isomer): pKi ≈ 8.9 (Ki ≈ 1.26 nM); NNEI (1-naphthyl, non-fluorinated): pKi = 8.9 (Ki ≈ 1.26 nM) [1] |
| Quantified Difference | ~100-fold decrease in CB1 affinity for the 2-naphthyl isomer vs. the 1-naphthyl isomer [1] |
| Conditions | CHO cell membranes expressing human CB1 receptor; [³H]CP55,940 radioligand (0.1 nM); competition binding assay; 3–5 independent experiments [1] |
Why This Matters
A 100-fold difference in target affinity mandates that any receptor binding or functional assay using this compound be calibrated specifically against the 2-naphthyl isomer—not against 5F-NNEI affinity reference values—to avoid catastrophic errors in potency estimation.
- [1] Hess C, Schoeder CT, Pillaiyar T, Madea B, Müller CE. Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice. Forensic Toxicology. 2016;34:329–343. doi:10.1007/s11419-016-0320-2. View Source
- [2] Blaazer AR, Lange JHM, van der Neut MAW, Mulder A, den Boon FS, Werkman TR, et al. Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure–activity relationships, physicochemical properties and biological activity. European Journal of Medicinal Chemistry. 2011;46(10):5086–5098. View Source
